molecular formula C7H8ClNS B1588706 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 26846-98-0

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No. B1588706
CAS RN: 26846-98-0
M. Wt: 173.66 g/mol
InChI Key: LDJUCUDNAZQFIZ-UHFFFAOYSA-N
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Description

“2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound with the molecular formula C7H8ClNS . It has been used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of compounds related to “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” has been described in several studies. For instance, it has been used in the synthesis of novel mono azo dyes . The azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various physico-chemical techniques . The quantum chemical study was used to explain better about the structural and electronic effects in relation to the inhibition efficiencies .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” have been studied in the context of its use as a precursor in the synthesis of other compounds . For example, it has been used in the synthesis of azo dyes, which have been found to exhibit anti-corrosive properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various techniques. For instance, its molecular weight is 173.663 Da .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Method of Application

The synthesis of benzothiazole compounds related to green chemistry is achieved from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Results or Outcomes

The development of synthetic processes is one of the most significant problems facing researchers. The review paper provided recent advances in the synthesis of benzothiazole compounds .

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized for their anti-tubercular activity .

Method of Application

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Results or Outcomes

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Compounds

Benzothiazole derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Method of Application

The antimicrobial activity of benzothiazole derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of benzothiazole is one of the commonest approaches used in drug discovery .

Results or Outcomes

Most quinoline derivatives exhibit good antimicrobial activity . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Antiviral Compounds

Benzothiazole derivatives have been found to possess antiviral properties .

Method of Application

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

Results or Outcomes

Benzothiazole derivatives have shown promising results in inhibiting viral replication .

Future Directions

The future directions for the research and application of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” could include its use in the synthesis of other compounds, as well as further exploration of its properties and potential applications .

properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJUCUDNAZQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431023
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

CAS RN

26846-98-0
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 3
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 4
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 5
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 6
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

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